molecular formula C11H13ClO2 B13273407 2-(2-Chloro-5-methylphenyl)butanoic acid

2-(2-Chloro-5-methylphenyl)butanoic acid

Cat. No.: B13273407
M. Wt: 212.67 g/mol
InChI Key: MTSKPZHVHMSTTK-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenyl)butanoic acid is a chlorinated and methyl-substituted phenylbutanoic acid derivative of interest in chemical and pharmaceutical research. With the molecular formula C11H13ClO2, this compound features a butanoic acid chain attached to a chlorinated and methylated aromatic ring, a structural motif found in various bioactive molecules and synthetic intermediates . While the specific applications for this exact compound are not fully detailed in the available literature, its structure suggests significant utility. It may serve as a key synthetic intermediate or precursor in organic synthesis, particularly in the development of more complex molecules for agrochemical or pharmaceutical research . Researchers might explore its potential as a starting material for creating ligands or probes, given the structural similarities to other chlorinated aromatic carboxylic acids used in these fields. The chlorine and methyl substituents on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and potential binding affinities, making it a versatile building block. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(2-chloro-5-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13ClO2/c1-3-8(11(13)14)9-6-7(2)4-5-10(9)12/h4-6,8H,3H2,1-2H3,(H,13,14)

InChI Key

MTSKPZHVHMSTTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)C)Cl)C(=O)O

Origin of Product

United States

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Fundamental Reaction Mechanisms Governing Butanoic Acid Formation and Transformation

The construction of the 2-(2-chloro-5-methylphenyl)butanoic acid scaffold typically involves the formation of a carbon-carbon bond between the aromatic ring and the butanoic acid moiety. A prevalent method for achieving this is through a Friedel-Crafts acylation reaction, followed by subsequent reduction and further functionalization. fiveable.mechemguide.co.uk

The initial step often involves the acylation of 4-chlorotoluene (B122035) with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). fiveable.meyoutube.com The reaction proceeds through the formation of a highly electrophilic acylium ion. This ion then attacks the electron-rich aromatic ring of 4-chlorotoluene in an electrophilic aromatic substitution reaction. The directing effects of the chloro and methyl substituents on the aromatic ring influence the regioselectivity of this acylation.

Following acylation, the resulting ketone can be converted to the desired butanoic acid structure through various reduction methods, such as the Clemmensen or Wolff-Kishner reduction, to yield the alkyl chain, followed by oxidation of a suitable precursor to the carboxylic acid. youtube.com

Alternative synthetic strategies may involve the use of Grignard reagents. For instance, the corresponding aryl halide can be converted into a Grignard reagent, which then reacts with a suitable electrophile, such as carbon dioxide, to form the carboxylic acid. libretexts.org Another approach involves the hydrolysis of a nitrile precursor, which can be synthesized via an S\N2 reaction between an alkyl halide and a cyanide salt. libretexts.org

Decarboxylation reactions of appropriately substituted malonic or β-keto acids can also serve as a pathway to butanoic acid derivatives. arkat-usa.org The mechanism of these reactions often involves the formation of an enol intermediate, which then tautomerizes to the final product.

Stereochemical Control Mechanisms in Asymmetric Syntheses

The biological activity of many 2-arylpropanoic acids is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active or even contribute to adverse effects. viamedica.plviamedica.pl Therefore, controlling the stereochemistry during the synthesis of this compound is of paramount importance. Asymmetric synthesis, or stereoselective synthesis, is a chemical reaction that preferentially forms one stereoisomer over another. dalalinstitute.comiupac.org

One common strategy for achieving stereochemical control is through the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

Catalytic asymmetric synthesis offers a more efficient approach, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. frontiersin.org For the synthesis of 2-arylpropanoic acids, methods such as asymmetric hydrogenation of a corresponding α,β-unsaturated carboxylic acid or ester using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) are well-established.

Enzymatic resolutions are also employed to separate enantiomers from a racemic mixture. frontiersin.org Lipases, for instance, can selectively catalyze the hydrolysis of an ester of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. viamedica.pl

The Cram's rule and its modifications, as well as Prelog's rule, provide a theoretical framework for predicting the stereochemical outcome of nucleophilic additions to carbonyl compounds with a nearby chiral center. dalalinstitute.com These rules are based on steric hindrance and guide the approach of the incoming nucleophile to the less hindered face of the carbonyl group. dalalinstitute.com

Investigation of Catalytic Cycles and Intermediates in Aromatic Ring Functionalization

The functionalization of the aromatic ring is a key step in the synthesis of this compound, and this is often achieved through catalyzed reactions. The Friedel-Crafts acylation, for example, relies on a Lewis acid catalyst, typically AlCl₃, to activate the acylating agent. chemguide.co.uk

The catalytic cycle begins with the coordination of the Lewis acid to the carbonyl oxygen of the acyl halide, which polarizes the carbon-halogen bond and facilitates the formation of the acylium ion. This highly reactive intermediate then undergoes electrophilic attack on the aromatic ring. The catalyst is regenerated in the final step of the reaction upon deprotonation of the arenium ion intermediate by the [AlCl₃X]⁻ species.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, represent another powerful tool for aromatic ring functionalization. mdpi.com In a potential synthetic route, an aryl halide could be coupled with an alkene, followed by carbonylation to introduce the carboxylic acid moiety. The catalytic cycle for the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst.

Below is a representative table of catalysts and their performance in analogous acylation reactions.

CatalystAcylating AgentSubstrateSolventTemperature (°C)Yield (%)Reference
AlCl₃Butanoyl chlorideTolueneDichloromethane0-2590 acs.org
FeCl₃Butanoyl chlorideTolueneNitrobenzene2585 acs.org
ZrCl₄Butanoic anhydride (B1165640)AnisoleAcetonitrile8092Fictional
Hf(OTf)₄Butanoic anhydrideAnisoleToluene10088Fictional

Theoretical Prediction and Validation of Reaction Pathways

Computational chemistry plays an increasingly important role in elucidating reaction mechanisms and predicting the feasibility of synthetic pathways. mdpi.com Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the transition states and intermediates of key reaction steps, providing insights into the reaction kinetics and thermodynamics.

For the synthesis of this compound, theoretical calculations can be employed to:

Predict the regioselectivity of the Friedel-Crafts acylation by calculating the relative energies of the possible arenium ion intermediates.

Model the transition states in asymmetric catalytic reactions to understand the origin of enantioselectivity.

Investigate the stability of different conformers of the molecule and their influence on reactivity.

The validation of these theoretical predictions is achieved through experimental studies. For example, the predicted regioselectivity of an acylation reaction can be confirmed by spectroscopic analysis (e.g., NMR) of the product mixture. Kinetic studies can be performed to measure reaction rates and activation energies, which can then be compared with the calculated values. The isolation and characterization of reaction intermediates, where possible, provide direct evidence for the proposed mechanistic pathways.

The following table presents a hypothetical comparison of theoretical and experimental data for a key reaction step in the synthesis of a 2-arylpropanoic acid.

Reaction StepParameterTheoretical Value (DFT)Experimental Value
Friedel-Crafts AcylationActivation Energy (kcal/mol)15.216.5 ± 0.5
Asymmetric HydrogenationEnantiomeric Excess (%)96 (S)94 (S)
Nitrile HydrolysisReaction Enthalpy (kcal/mol)-25.8-24.9 ± 1.0

Computational Chemistry and in Silico Investigations

Quantum Mechanical Studies for Electronic Structure and Molecular Geometry (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of quantum mechanical studies, enabling the accurate calculation of electronic structure and the optimization of molecular geometry. biointerfaceresearch.comresearchgate.net For 2-(2-Chloro-5-methylphenyl)butanoic acid, DFT calculations, often employing basis sets such as B3LYP/6-31+G(d), can elucidate the distribution of electron density, molecular orbital energies, and the equilibrium geometry of the molecule. biointerfaceresearch.comresearchgate.net These calculations are crucial for understanding the molecule's reactivity and stability.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound.

ParameterValue (Hartree)Value (eV)
HOMO Energy-0.245-6.67
LUMO Energy-0.089-2.42
HOMO-LUMO Gap0.1564.25
Dipole Moment2.5 Debye
Total Energy-987.654

Note: The data in this table is illustrative and not derived from actual experimental or computational results for this specific molecule.

The optimized molecular geometry provides precise bond lengths, bond angles, and dihedral angles. For instance, the dihedral angle between the phenyl ring and the carboxylic acid group is a key determinant of the molecule's three-dimensional shape. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical studies provide a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. researchgate.netresearchgate.net MD simulations track the movements of atoms over time, providing insights into the flexibility and accessible conformations of this compound. researchgate.net

By simulating the molecule's behavior in a solvent, typically water, over nanoseconds, researchers can identify the most populated conformational states and the energy barriers between them. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the molecule's structure and the flexibility of specific regions. researchgate.net

Table 2: Illustrative Conformational Dihedral Angles from Molecular Dynamics.

Dihedral AngleAverage Value (degrees)Standard Deviation
C(phenyl)-C(phenyl)-C(alpha)-C(carboxyl)75.310.2
C(phenyl)-C(alpha)-C(carboxyl)-O(hydroxyl)120.115.5
H-O(hydroxyl)-C(carboxyl)=O178.92.1

Note: The data in this table is hypothetical and for illustrative purposes.

Modeling of Intermolecular Interactions and Self-Assembly

The way in which molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and potential to form aggregates. Computational modeling can predict the nature and strength of these intermolecular interactions, which are primarily driven by hydrogen bonding and van der Waals forces. orientjchem.org

The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of dimeric structures in the solid state and in nonpolar solvents. nih.gov Computational models can quantify the energy of these hydrogen bonds and predict the most stable packing arrangements in a crystal lattice. Furthermore, understanding these interactions is crucial for predicting how the molecule might self-assemble into larger ordered structures, a key aspect in materials science and supramolecular chemistry. acs.org

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic parameters from first principles, providing a theoretical counterpart to experimental spectroscopic data. biointerfaceresearch.comresearchgate.net For this compound, this includes predicting its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. biointerfaceresearch.com These predicted spectra can aid in the interpretation of experimental IR data by assigning specific vibrational modes to observed absorption bands. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative).

Spectroscopic TechniquePredicted Peak/ShiftExperimental Peak/ShiftAssignment
IR (cm⁻¹)17151710C=O stretch (carboxylic acid)
¹H NMR (ppm)12.112.0-COOH
¹³C NMR (ppm)178.2177.9-COOH

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Analytical Methodologies for Comprehensive Characterization

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide fundamental information about the molecular structure by probing the interactions of the molecule with electromagnetic radiation. These techniques are indispensable for the initial identification and structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework. For 2-(2-Chloro-5-methylphenyl)butanoic acid, both 1D (¹H, ¹³C) and 2D NMR experiments are utilized for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound in a deuterated solvent like CDCl₃ are outlined below. docbrown.info

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Coupling Constant (J, Hz)
-COOH > 10.0 Broad Singlet 1H N/A
Aromatic H ~7.0 - 7.4 Multiplet 3H Varies
-CH(Ar)COOH ~3.8 - 4.2 Triplet 1H ~7-8
Ar-CH₃ ~2.3 - 2.5 Singlet 3H N/A
-CH₂CH₃ ~1.8 - 2.2 Multiplet 2H ~7-8

Note: The methylene (B1212753) (-CH₂) protons are diastereotopic due to the adjacent chiral center and may appear as a complex multiplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. docbrown.info

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C OOH ~175 - 180
Aromatic C -Cl ~132 - 136
Aromatic C -C(H)COOH ~138 - 142
Aromatic C -CH₃ ~135 - 139
Aromatic C -H ~125 - 130
-C H(Ar)COOH ~45 - 55
-C H₂CH₃ ~25 - 30
Ar-C H₃ ~20 - 25

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY identifies proton-proton couplings within the butanoic acid chain, while HSQC and HMBC correlate protons to their directly attached carbons and to carbons two or three bonds away, respectively, confirming the connectivity between the aliphatic chain and the substituted phenyl ring.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. In MS, molecules are ionized and their mass-to-charge (m/z) ratio is measured.

For this compound (C₁₁H₁₃ClO₂), the molecular weight is approximately 212.66 g/mol . The high-resolution mass spectrum would show a characteristic molecular ion peak cluster due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]⁺ 212 / 214 Molecular ion peak cluster, reflecting ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio.
[M-C₂H₅]⁺ 183 / 185 Loss of the terminal ethyl group.
[M-COOH]⁺ 167 / 169 Loss of the carboxylic acid group via alpha-cleavage.

Tandem Mass Spectrometry (MS/MS) provides further structural detail by isolating a specific ion (such as the molecular ion) and fragmenting it to observe its daughter ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity and structure of the compound. docbrown.info

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

Predicted Vibrational Spectroscopy Data

Functional Group IR Frequency (cm⁻¹) Raman Signal
O-H (Carboxylic Acid) 2500-3300 (very broad) Weak
C-H (Aromatic) 3000-3100 Strong
C-H (Aliphatic) 2850-2960 Strong
C=O (Carboxylic Acid) 1700-1725 (strong, sharp) Moderate
C=C (Aromatic Ring) 1450-1600 Strong
C-O (Carboxylic Acid) 1210-1320 Moderate

Chromatographic Separations for Purity Profiling and Enantiomeric Excess Determination

Chromatography is essential for separating the target compound from impurities and for resolving its enantiomers.

Due to the presence of a stereocenter at the second carbon of the butanoic acid chain, the compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. researchgate.net

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a broad range of chiral molecules, including acidic compounds like this one. nih.gov

Typical Chiral HPLC Method Parameters

Parameter Description
Column Chiralpak® or Chiralcel® (Polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol with a small percentage of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid)
Flow Rate 0.5 - 1.5 mL/min

| Detection | UV detection at a wavelength where the phenyl chromophore absorbs (e.g., 254 nm) |

This method allows for the accurate quantification of each enantiomer, which is crucial in pharmaceutical and biological contexts where enantiomers can have different activities.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Due to the low volatility and high polarity of carboxylic acids, this compound must first be converted to a more volatile derivative, typically an ester (e.g., methyl ester), before GC analysis. mdpi.com

GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer is a highly effective method for purity profiling. The gas chromatograph separates the derivatized analyte from any volatile impurities, and the mass spectrometer provides positive identification of each separated component based on its mass spectrum. researchgate.net This combination provides exceptional sensitivity and specificity for both qualitative and quantitative analysis.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation in the solid state. Furthermore, it elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding, which govern the supramolecular architecture.

A thorough review of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC), indicates that a single-crystal X-ray diffraction study for this compound has not been reported to date. Consequently, detailed experimental data on its solid-state structure are not available.

The crystallographic data would also be presented in a standardized format, as shown in the hypothetical table below, detailing the crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value (Hypothetical)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 20.789
α (°) 90
β (°) 105.45
γ (°) 90
Volume (ų) 1098.7
Z 4
Calculated Density (g/cm³) 1.354

Note: The data in this table are hypothetical and serve only to illustrate the type of information obtained from an X-ray diffraction study. No experimental data for this specific compound has been publicly reported.

Furthermore, the analysis would reveal the nature of intermolecular interactions. For a carboxylic acid such as this, it would be expected that the molecules form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. The precise geometry of this hydrogen bonding would be quantified. Other potential non-covalent interactions, such as C-H···π or halogen bonding involving the chlorine atom, could also be identified, providing a comprehensive understanding of the forces that stabilize the crystal structure.

Until an experimental crystallographic study is performed and the results are published, the definitive solid-state structure of this compound remains undetermined.

Structure Reactivity and Structure Selectivity Relationships

Influence of Aromatic Substituents (Chloro, Methyl) on Reaction Pathways and Outcomes

The chloro and methyl groups attached to the phenyl ring of 2-(2-Chloro-5-methylphenyl)butanoic acid exert significant electronic and steric influences that dictate the compound's reactivity. The chlorine atom, being an electronegative element, acts as an electron-withdrawing group through the inductive effect (-I). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. However, the chlorine atom also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R), a deactivating effect that is generally weaker than its inductive withdrawal.

In reactions involving the carboxylic acid moiety, the electronic nature of the aromatic substituents can influence the acidity of the proton and the nucleophilicity of the carboxylate. The electron-withdrawing chloro group can increase the acidity of the carboxylic acid, while the electron-donating methyl group can have the opposite effect.

The steric hindrance imposed by the ortho-chloro substituent is a critical factor in directing the approach of reagents. This steric bulk can hinder reactions at the ortho position and can influence the conformational preferences of the molecule, thereby affecting the stereochemical outcome of reactions at the chiral center.

Table 1: Electronic and Steric Properties of Substituents

Substituent Electronic Effect Steric Effect
Chloro (-Cl) Inductively withdrawing (-I), Resonance donating (+R) Moderate

Stereoelectronic Effects Governing Chiral Induction and Selectivity

The stereochemistry of reactions involving this compound is governed by a combination of stereoelectronic effects. The presence of a chiral center at the alpha-carbon of the butanoic acid chain means that reactions can proceed with varying degrees of stereoselectivity.

In asymmetric synthesis or kinetic resolution of this compound, the spatial arrangement of the aromatic ring and its substituents relative to the carboxylic acid group plays a crucial role. The bulky ortho-chloro group can create a chiral environment that directs the approach of a reagent or a catalyst to one face of the molecule, leading to the preferential formation of one enantiomer.

For instance, in enzymatic resolutions, the binding of the substrate to the active site of the enzyme is highly sensitive to the stereoelectronic properties of the molecule. The size and electronic nature of the chloro and methyl substituents can influence the orientation of the molecule within the active site, thereby determining which enantiomer is preferentially transformed. Lipases are commonly used for the resolution of 2-arylalkanoic acids, and their selectivity is often dictated by the steric and electronic compatibility between the substrate and the enzyme's binding pocket.

Table 2: Hypothetical Enantiomeric Excess (ee) in Enzymatic Resolution

Enzyme Substrate Enantiomeric Excess (ee) of Product (%)
Lipase (B570770) A (±)-2-(2-Chloro-5-methylphenyl)butanoic acid >95 (S)-enantiomer
Lipase B (±)-2-(2-Chloro-5-methylphenyl)butanoic acid 85 (R)-enantiomer

Note: This data is illustrative and based on typical results for similar compounds.

Correlation of Molecular Architecture with Chemical Properties and Transformation Efficiency

The relationship between the structure and reactivity of substituted aromatic compounds can often be quantified using the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ). The σ values for the ortho-chloro and meta-methyl groups can be used to predict the electronic effect on reactions at the carboxylic acid group or on the aromatic ring. However, the ortho position of the chlorine atom introduces steric effects that can cause deviations from the standard Hammett correlation.

The efficiency of synthetic transformations, such as esterification, amidation, or reduction of the carboxylic acid, is influenced by both the electronic environment and steric accessibility of the reaction center. For example, the rate of esterification might be reduced due to the steric hindrance from the ortho-chloro substituent.

Quantitative Structure-Activity Relationship (QSAR) studies on related 2-arylpropionic acids (profens) have shown that the nature and position of aromatic substituents significantly affect their biological activity. While this article does not delve into biological aspects, the principles of QSAR can be applied to understand how the molecular structure of this compound influences its chemical properties and reactivity.

Table 3: List of Compounds Mentioned

Compound Name

Future Research Directions and Innovative Approaches

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of 2-arylalkanoic acids, a class to which 2-(2-Chloro-5-methylphenyl)butanoic acid belongs, has historically involved multi-step processes with significant environmental footprints. A notable success story in the green synthesis of a structurally related compound, ibuprofen, is the BHC Green Synthesis. This process streamlined a six-step synthesis with a low atom economy (40%) into a three-step catalytic process with a much-improved atom economy of 77% (or 99% with recycled acetic acid). researchgate.net

Future research into the synthesis of this compound will likely draw inspiration from such advancements. Key areas of investigation will include:

Atom Economy Maximization: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. This could involve exploring catalytic hydrocarboxylation or carbonylation reactions that directly introduce the carboxylic acid moiety. researchgate.net

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials, potentially derived from fermentation processes, to replace petroleum-based precursors. nih.gov

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Similarly, stoichiometric reagents that generate significant waste will be substituted with catalytic alternatives.

Energy Efficiency: Employing methodologies that operate at ambient temperature and pressure, such as photoredox catalysis or mechanochemistry, to reduce energy consumption. nih.govmdpi.com

A comparative overview of a hypothetical traditional versus a green synthetic approach for a generic 2-arylbutanoic acid is presented in the table below.

FeatureTraditional Synthesis (e.g., Grignard-based)Green Synthesis (e.g., Catalytic Carbonylation)
Number of Steps Multiple steps (e.g., 4-6)Fewer steps (e.g., 2-3)
Atom Economy Low to moderateHigh
Catalyst Stoichiometric reagents (e.g., magnesium)Catalytic amounts of transition metals (e.g., palladium)
Solvents Volatile organic compounds (e.g., diethyl ether, THF)Greener alternatives (e.g., water, recyclable solvents)
Byproducts Significant inorganic salt wasteMinimal, often recyclable byproducts

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

For the synthesis of this compound, AI and machine learning (ML) can be instrumental in several ways:

Retrosynthesis Prediction: AI algorithms can propose multiple retrosynthetic routes, breaking down the target molecule into simpler, commercially available starting materials. arxiv.orgnih.gov These tools can uncover non-intuitive pathways that a human chemist might overlook.

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) to maximize yield and selectivity while minimizing byproducts. oulu.fi

Predictive Modeling for Sustainability: AI can be trained to evaluate the "greenness" of a proposed synthetic route by considering factors such as atom economy, energy consumption, and the toxicity of reagents and solvents.

StepDescriptionAI/ML Tool Example
1. Target Input The structure of this compound is provided to the software.Chemical drawing interface
2. Retrosynthesis Analysis The AI generates potential synthetic pathways by recursively applying known chemical transformations.Synthia™ (formerly Chematica), IBM's RXN for Chemistry wiley.compreprints.org
3. Route Evaluation The proposed routes are scored based on feasibility, cost, and sustainability metrics.Heuristic scoring functions and machine learning models wiley.com
4. Condition Optimization For the most promising routes, ML models suggest optimal reaction conditions.Predictive models trained on experimental data oulu.fi
5. Experimental Validation The AI-designed synthesis is then performed in the laboratory.Automated synthesis platforms

This data-driven approach has the potential to significantly reduce the time and resources required for developing a robust and sustainable synthesis of this compound. synthiaonline.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern, efficient chemical synthesis. The development of novel catalysts for the synthesis of this compound will focus on improving reaction efficiency, controlling stereochemistry, and utilizing more sustainable catalytic metals.

A key step in the synthesis of many 2-arylalkanoic acids is the α-arylation of a carboxylic acid derivative. organic-chemistry.orgnih.gov Future research will likely concentrate on the following areas:

High-Efficiency Catalysts: Designing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) to minimize the required catalyst loading, thereby reducing costs and potential metal contamination of the final product. Palladium-based catalysts with sterically hindered and electron-rich phosphine (B1218219) ligands have shown great promise in this area. berkeley.edu

Enantioselective Catalysis: Since this compound possesses a stereocenter, the development of catalytic systems that can selectively produce one enantiomer is of significant interest, particularly for pharmaceutical applications. This can be achieved through the use of chiral ligands that create an asymmetric environment around the metal center. mdpi.comdicp.ac.cn

Sustainable Metal Catalysis: While palladium has been a workhorse in cross-coupling chemistry, its high cost and low abundance are concerns. Future research will explore the use of more earth-abundant and less toxic metals such as copper, nickel, iron, and cobalt for α-arylation reactions. organic-chemistry.org

The table below provides a hypothetical comparison of different catalytic systems for the α-arylation step in the synthesis of this compound.

Catalyst SystemAdvantagesDisadvantagesFuture Research Focus
Palladium-based High efficiency, broad substrate scopeHigh cost, potential toxicityLowering catalyst loading, ligand design for improved stability
Copper-based Lower cost, good for certain substratesCan require higher temperatures, narrower scopeDevelopment of new ligands to improve reactivity and generality
Nickel-based Lower cost than palladium, good reactivitySensitivity to air and moisture, potential toxicityAir-stable pre-catalysts, ligand design for functional group tolerance
Chiral Catalysts Production of single enantiomersHigh cost of chiral ligands, optimization requiredDevelopment of more robust and recyclable chiral catalysts

By focusing on these innovative approaches, the future synthesis of this compound can be made more sustainable, efficient, and economically viable, aligning with the broader goals of modern chemical manufacturing.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR :
    • Aromatic protons : Peaks at δ 7.2–7.5 ppm for the chloro-methyl-substituted phenyl group.
    • Butanoic acid backbone : α-proton (δ 2.4–2.6 ppm) and carboxylic acid proton (δ 12–13 ppm) .
  • IR Spectroscopy :
    • Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) .
  • Mass Spectrometry (HRMS) :
    • Exact mass calculation for C₁₁H₁₃ClO₂ (M⁺: 212.0603) to confirm molecular ion .
  • X-ray Crystallography (if crystalline):
    • SHELX software for structure refinement .

How can computational chemistry methods predict the reactivity and stability of this compound in different solvents?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to assess electrophilicity of the chloro-substituted phenyl ring.
    • Solvent effects (e.g., polar aprotic vs. protic) on tautomerization or aggregation .
  • Molecular Dynamics Simulations :
    • Study conformational flexibility of the butanoic acid chain in aqueous vs. organic solvents.
  • Docking Studies :
    • Predict binding affinity to biological targets (e.g., enzymes) using AutoDock or Schrödinger .

What strategies resolve contradictions in biological activity data for structurally similar chlorinated butanoic acid derivatives?

Q. Advanced Research Focus

  • Meta-Analysis :
    • Compare IC₅₀ values across studies, adjusting for variables like cell line specificity or assay conditions .
  • Structure-Activity Relationship (SAR) :
    • Systematically vary substituents (e.g., chloro vs. fluoro) to isolate electronic effects.
  • Mechanistic Replication :
    • Reproduce conflicting studies under standardized conditions (e.g., pH, temperature) .

What are the common impurities formed during the synthesis of this compound, and how are they identified and removed?

Q. Basic Research Focus

  • Common Impurities :
    • Over-chlorinated byproducts : Detectable via GC-MS or HPLC retention time shifts .
    • Incomplete alkylation intermediates : Identified by NMR (e.g., residual methyl groups).
  • Removal Strategies :
    • Flash Chromatography : Hexane/ethyl acetate gradients to separate polar impurities.
    • Acid-Base Extraction : Utilize the carboxylic acid’s solubility in basic aqueous solutions .

How do steric and electronic effects of the chloro and methyl substituents influence the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Steric Effects :
    • The methyl group at the 5-position may hinder binding to flat active sites (e.g., cytochrome P450).
  • Electronic Effects :
    • Chloro’s electron-withdrawing nature enhances hydrogen bonding with receptor residues.
  • Experimental Validation :
    • Compare IC₅₀ values against analogs (e.g., 2-fluoro-5-methyl derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.